molecular formula C13H21F3N2O2 B6011157 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide

Katalognummer B6011157
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: KIPGTCREPCQCNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide, also known as DM-235, is a synthetic compound that belongs to the family of pyrrolidinyl-amide derivatives. It was developed as a potential drug candidate for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia. DM-235 has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various cognitive functions.

Wirkmechanismus

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide exerts its effects by binding to the α7 nAChR, which is abundantly expressed in the brain and is involved in various cognitive functions. Activation of the α7 nAChR has been shown to enhance cognitive function, including attention, learning, and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been shown to enhance the activity of the α7 nAChR by increasing the opening time of the receptor channel, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of acetylcholine, a neurotransmitter involved in cognitive function, in the brain. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of cognitive disorders. Additionally, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been shown to improve cerebral blood flow, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide for laboratory experiments include its high potency and selectivity for the α7 nAChR, which allows for precise modulation of cognitive function. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide also has a good safety profile and has been shown to be well-tolerated in animal models. However, the limitations of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide for laboratory experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

Several future directions for the research on N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide include:
1. Clinical trials to evaluate the safety and efficacy of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide in humans with cognitive disorders.
2. Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide.
3. Investigation of the potential synergistic effects of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide with other compounds or drugs for the treatment of cognitive disorders.
4. Exploration of the potential use of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
5. Investigation of the long-term effects of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide on cognitive function and neuroprotection.

Synthesemethoden

The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide involves a series of chemical reactions starting from the commercially available 4,4,4-trifluorobutyric acid. The first step is the conversion of the acid to the corresponding acid chloride, which is then reacted with the amine group of 2,2-dimethylpropylamine to form the amide intermediate. The final step involves the cyclization of the amide intermediate with pyrrolidine to yield N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been extensively studied for its potential therapeutic applications in cognitive disorders. Several preclinical studies have demonstrated its ability to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are known to contribute to the pathogenesis of these disorders.

Eigenschaften

IUPAC Name

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-4,4,4-trifluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O2/c1-12(2,3)8-18-7-9(6-11(18)20)17-10(19)4-5-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPGTCREPCQCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.